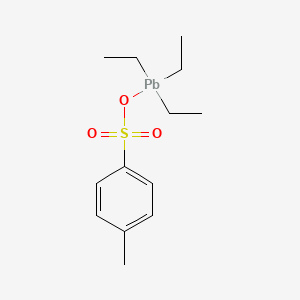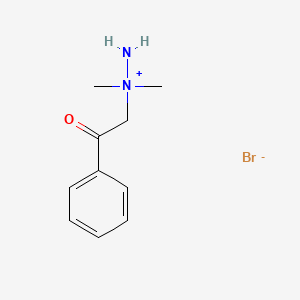
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is an organic compound with the molecular formula C10H15N2OBr It is a hydrazinium salt that features a hydrazine moiety substituted with a 2-oxo-2-phenylethyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide typically involves the reaction of 1-phenylpropanone with hydrazine derivatives under controlled conditions. One common method includes the bromination of 1-phenylpropanone followed by the reaction with dimethyl hydrazine. The reaction conditions often require a solvent such as dimethyl sulfoxide and a brominating agent like t-butyl bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted hydrazinium salts.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2,3-Dimethyl-1-(2-oxo-2-phenylethyl)-3H-benzoimidazol-1-ium bromide
Uniqueness
1,1-Dimethyl-1-(2-oxo-2-phenylethyl)hydrazin-1-ium bromide is unique due to its specific hydrazine structure and the presence of both methyl and phenylethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
40178-28-7 |
|---|---|
Molekularformel |
C10H15BrN2O |
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
amino-dimethyl-phenacylazanium;bromide |
InChI |
InChI=1S/C10H15N2O.BrH/c1-12(2,11)8-10(13)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ODGCSNOSTMRYFO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CC(=O)C1=CC=CC=C1)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


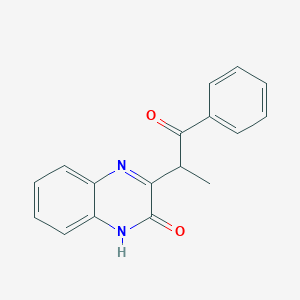

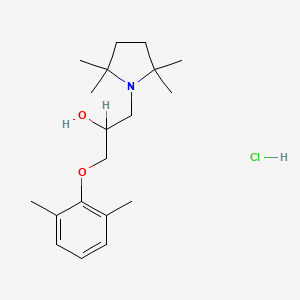
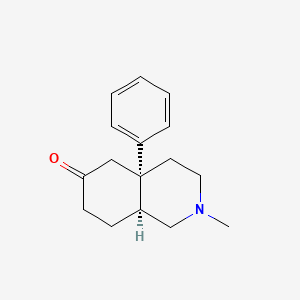






![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
